molecular formula C26H22N4O6 B14098957 1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione

1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione

Cat. No.: B14098957
M. Wt: 486.5 g/mol
InChI Key: XSOJSWOJCVCGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining pyrido[1,2-a]pyrimidine and quinazoline moieties, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione typically involves multi-step reactions. One common method involves the condensation of 4-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, leading to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient cyclization and condensation processes.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction can produce hydroxy or amino derivatives .

Scientific Research Applications

1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that control cell growth, differentiation, and metabolism . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Properties

Molecular Formula

C26H22N4O6

Molecular Weight

486.5 g/mol

IUPAC Name

1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O6/c1-34-20-13-17(14-21(35-2)24(20)36-3)30-25(32)18-8-4-5-9-19(18)29(26(30)33)15-16-12-23(31)28-11-7-6-10-22(28)27-16/h4-14H,15H2,1-3H3

InChI Key

XSOJSWOJCVCGQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4

Origin of Product

United States

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